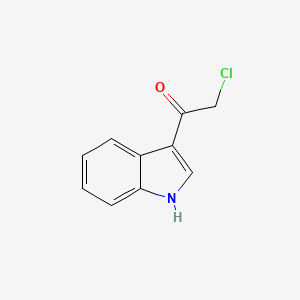
2-Chloro-1-(1H-indol-3-yl)ethanone
カタログ番号 B1664122
分子量: 193.63 g/mol
InChIキー: LLZQFAXTCYDVTR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05026715
Procedure details


To a stirred solution of 6.00 g (51.2 mmole) indole and 4.2 ml (47.5 mmole) pyridine in 50 ml toluene at 55° C. was added dropwise 5.85 g (51.8 mmole) chloroacetyl chloride. The resulting orange-colored mixture was stirred at 55° C. for 90 minutes and cooled to room temperature. Water (150 ml) and methanol (25 ml) were added and the mixture stirred for another hour. The precipitate was collected, washed with water (50 ml) and dried to give 10.18 g of crude product. This was triturated with chloroform, filtered, the solid washed with chloroform and crystallized from methanol to afford 2.35 g (23%) of product; m.p. 236°-237° C. Reworking the mother liquors gave a second crop which was purified by flash chromatography on silica gel. Two recrystallizations of this product gave an analytically pure product; m.p. 236°-237° C.






Name
Yield
23%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.N1C=CC=CC=1.[Cl:16][CH2:17][C:18](Cl)=[O:19].O>C1(C)C=CC=CC=1.CO>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:18](=[O:19])[CH2:17][Cl:16])=[CH:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
4.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
5.85 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting orange-colored mixture was stirred at 55° C. for 90 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for another hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 10.18 g of crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was triturated with chloroform
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid washed with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized from methanol
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)C(CCl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.35 g | |
| YIELD: PERCENTYIELD | 23% | |
| YIELD: CALCULATEDPERCENTYIELD | 23.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
